Decaethylene glycol

Gas Chromatography Retention Index Polarity Standard

Polydisperse PEG mixtures introduce chain-length variability that compromises PROTAC reproducibility and GC×GC retention alignment. Decaethylene glycol (PEG-10) is a discrete oligomer with exactly 10 EO units (MW 458.54), eliminating this variability. - PROTAC synthesis: Monodisperse linker ensures consistent molecular architecture and SAR reliability. - GC×GC calibration: Defined PEG-2I = 130.0 retention index marker for robust peak identification. - Surfactant design: Ether derivatives yield non-ionic surfactant vesicles with superior in vivo efficacy. ≥95% purity solid; shipped at ambient temperature.

Molecular Formula C20H42O11
Molecular Weight 458.5 g/mol
CAS No. 5579-66-8
Cat. No. B1669998
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDecaethylene glycol
CAS5579-66-8
SynonymsDecaethylene glycol
Molecular FormulaC20H42O11
Molecular Weight458.5 g/mol
Structural Identifiers
SMILESC(COCCOCCOCCOCCOCCOCCOCCOCCOCCO)O
InChIInChI=1S/C20H42O11/c21-1-3-23-5-7-25-9-11-27-13-15-29-17-19-31-20-18-30-16-14-28-12-10-26-8-6-24-4-2-22/h21-22H,1-20H2
InChIKeyDTPCFIHYWYONMD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceColorless liquid
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Decaethylene Glycol – Defined PEG Oligomer


Decaethylene glycol (PEG-10, HO-PEG10-OH) is a discrete polyethylene glycol oligomer with the molecular formula C20H42O11 and an exact molecular weight of 458.54 g/mol [1]. It is characterized by precisely 10 ethylene oxide repeat units, distinguishing it from polydisperse PEG mixtures [2]. This compound serves as a defined PROTAC linker and a high-polarity retention index standard in comprehensive two-dimensional gas chromatography (GC×GC) [3]. Key physicochemical properties include a melting point of 28°C and a predicted density of 1.115 g/cm³ [1].

1
GC×GC high-polarity reference standard Defined PEG-2I retention index for method calibration
2
PROTAC linker with precise stoichiometry Monodisperse PEG-10 ensures batch reproducibility
3
Vesicular carrier surfactant precursor Chain-length-dependent formulation research

Decaethylene Glycol: Non-Substitutable by Polydisperse PEGs


Unlike polydisperse PEG products such as PEG 400 or PEG 600—which contain a distribution of oligomer chain lengths and exhibit variable average molecular weights—Decaethylene glycol (PEG-10) is a discrete, single-molecular-weight oligomer with exactly 10 ethylene oxide units [1]. This structural homogeneity ensures consistent physicochemical properties, batch-to-batch reproducibility, and predictable chromatographic behavior [2]. In contrast, polydisperse PEGs introduce variability in retention time, solubility, and linker flexibility, which can compromise analytical precision and PROTAC linker performance. Substitution with a polydisperse alternative negates the quantifiable differentiation detailed below.

Target Product
Decaethylene glycol (PEG-10)
Exact 10 EO units, MW 458.54
Monodisperse, single molecular entity
Reproducible retention index, consistent PROTAC linker performance.
Potential Substitute
Polydisperse PEG (400, 600)
Average MW, chain-length distribution
Mixture of oligomers
Variable retention time, batch-dependent conjugation efficiency. Substitution may shift calibration and compromise linker stoichiometry.

Decaethylene Glycol vs. PEG Homologs: Quantitative Evidence


GC×GC Retention Index: PEG-2I Differentiation

In a validated GC×GC retention index system using polyethylene glycols as reference compounds, Decaethylene glycol (PEG-10) exhibits a second-dimension retention index (PEG-2I) of 130.0, compared to 20.0 for ethylene glycol, 50.0 for diethylene glycol (PEG-2), and intermediate values for other homologs [1]. This systematic increase in PEG-2I with chain length provides a robust polarity scale, with PEG-10 serving as the high-polarity anchor point for characterizing environmental pollutants and complex samples [2].

GC×GC PEG-2I
Head-to-head
130.0 (PEG-10) vs 20.0 (EG), 50.0 (PEG-2)
6.5× higher polarity than ethylene glycol
Defines high-polarity anchor for retention index calibration.
Validated GC×GC method with polar second-dimension column.
Gas Chromatography Retention Index Polarity Standard

Defined Molecular Weight and Chain Length

Decaethylene glycol (CAS 5579-66-8) possesses an exact molecular weight of 458.54 g/mol and a defined chain length of 10 ethylene oxide units [1]. In contrast, polydisperse PEG products (e.g., PEG 400, PEG 600) are mixtures of oligomers with an average molecular weight and a range of chain lengths, leading to batch-dependent variability in physicochemical properties and conjugation efficiency [2].

Defined MW & Chain
Class-level
Exact MW 458.54, 10 EO units
Monodisperse vs polydisperse (range ~6-16 EO)
Ensures consistent conjugation and chromatographic behavior.
Polydisperse PEGs introduce batch-dependent variability.
PROTAC Linker Drug Conjugation Analytical Reference

In Vivo Antileishmanial Efficacy of PEG-10 Ether

In a murine model of visceral leishmaniasis, paromomycin-loaded non-ionic surfactant vesicles (NIV) formulated with decaethylene glycol mono n-hexadecyl ether were more effective than NIV formulated with hexaethylene glycol mono n-hexadecyl ether in suppressing liver and spleen parasite burdens [1]. While this study uses the C16 ether derivative rather than the parent Decaethylene glycol, it demonstrates that the decaethylene glycol chain length confers a functional advantage over the hexaethylene glycol chain length in this specific in vivo context.

NIV Chain-Length Effect
Context-dependent
Decaethylene glycol ether NIV improved liver/spleen parasite suppression vs hexaethylene glycol analog
Reported formulation-dependent in vivo model response.
Data from murine leishmaniasis model; ether derivative, not parent compound.
Drug Delivery Non-ionic Surfactant Vesicles Paromomycin

Decaethylene Glycol Key Applications


GC×GC High-Polarity Reference Standard

Utilize Decaethylene glycol (PEG-10) as a defined second-dimension retention index marker (PEG-2I = 130.0) to calibrate comprehensive two-dimensional gas chromatography systems for the analysis of environmental pollutants and complex samples. Its high polarity and precisely defined retention behavior enable robust peak identification and method transfer, as validated in the Veenaas and Haglund GC×GC system [1].

Discrete PROTAC Linker

Employ Decaethylene glycol (HO-PEG10-OH) as a monodisperse PEG linker in PROTAC synthesis to ensure consistent molecular architecture and reproducible protein degradation efficiency. Its exact chain length (10 EO units) and molecular weight (458.54 g/mol) eliminate the batch-to-batch variability associated with polydisperse PEG mixtures, facilitating structure-activity relationship (SAR) studies and scalable PROTAC development .

Non-Ionic Vesicle Surfactant Precursor

Derivatize Decaethylene glycol into ether-based non-ionic surfactants (e.g., decaethylene glycol mono n-hexadecyl ether) for the preparation of drug-loaded non-ionic surfactant vesicles (NIV). Evidence from a murine leishmaniasis model suggests that the decaethylene glycol chain length confers improved in vivo efficacy compared to shorter PEG chain analogs, supporting its use in developing advanced vesicular drug delivery systems [2].

Application
Selection Property
Validation Focus
GC×GC high-polarity reference standard
Defined PEG-2I retention index
Retention time reproducibility; method-transfer consistency
Discrete PROTAC linker
Monodisperse PEG-10, exact 10 EO units
Conjugation stoichiometry; batch-independent linker length
Non-ionic vesicle surfactant precursor
Chain-length-dependent vesicle performance
Model-response evaluation; formulation-exposure review

Technical Documentation Hub

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